molecular formula C10H8ClFO3S B7995796 Ethyl 2-((3-chloro-4-fluorophenyl)thio)-2-oxoacetate

Ethyl 2-((3-chloro-4-fluorophenyl)thio)-2-oxoacetate

Cat. No.: B7995796
M. Wt: 262.69 g/mol
InChI Key: VEPFLZCARDZRQT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Ethyl 2-((3-chloro-4-fluorophenyl)thio)-2-oxoacetate involves several steps. One common method includes the reaction of 3-chloro-4-fluorothiophenol with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under an inert atmosphere to prevent oxidation . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

Ethyl 2-((3-chloro-4-fluorophenyl)thio)-2-oxoacetate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 2-((3-chloro-4-fluorophenyl)thio)-2-oxoacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-((3-chloro-4-fluorophenyl)thio)-2-oxoacetate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of enzyme-catalyzed reactions or disruption of protein-protein interactions .

Comparison with Similar Compounds

Ethyl 2-((3-chloro-4-fluorophenyl)thio)-2-oxoacetate can be compared with similar compounds such as:

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .

Properties

IUPAC Name

ethyl 2-(3-chloro-4-fluorophenyl)sulfanyl-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFO3S/c1-2-15-9(13)10(14)16-6-3-4-8(12)7(11)5-6/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEPFLZCARDZRQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)SC1=CC(=C(C=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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